molecular formula C13H16O5 B3050700 2-[4-(Propan-2-yloxy)phenyl]butanedioic acid CAS No. 27950-67-0

2-[4-(Propan-2-yloxy)phenyl]butanedioic acid

Cat. No.: B3050700
CAS No.: 27950-67-0
M. Wt: 252.26 g/mol
InChI Key: FPHZIGCDKMMMHF-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yloxy)phenyl]butanedioic acid is an organic compound with the molecular formula C13H18O5 This compound is characterized by the presence of a phenyl ring substituted with a propan-2-yloxy group and a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yloxy)phenyl]butanedioic acid typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization from suitable solvents to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yloxy)phenyl]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of 4-(propan-2-yloxy)benzoic acid.

    Reduction: Formation of 2-[4-(propan-2-yloxy)phenyl]butanediol.

    Substitution: Formation of 4-(propan-2-yloxy)phenyl derivatives with various substituents.

Scientific Research Applications

2-[4-(Propan-2-yloxy)phenyl]butanedioic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]butanedioic acid involves its interaction with specific molecular targets. The phenyl ring and butanedioic acid moiety can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound may also modulate enzymatic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Propan-2-yloxy)phenyl]butanoic acid
  • 4-(Propan-2-yloxy)benzoic acid
  • 2-[4-(Propan-2-yloxy)phenyl]propanoic acid

Uniqueness

2-[4-(Propan-2-yloxy)phenyl]butanedioic acid is unique due to the presence of both a propan-2-yloxy group and a butanedioic acid moiety, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-8(2)18-10-5-3-9(4-6-10)11(13(16)17)7-12(14)15/h3-6,8,11H,7H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHZIGCDKMMMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396936
Record name 2-[4-(propan-2-yloxy)phenyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27950-67-0
Record name 2-[4-(propan-2-yloxy)phenyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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